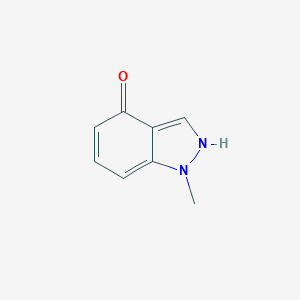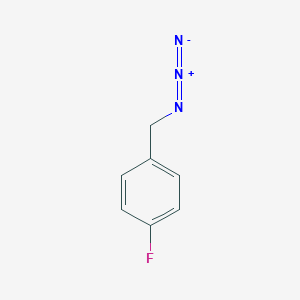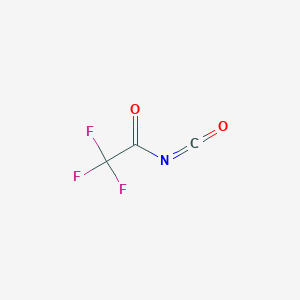![molecular formula C11H14ClNO B186780 2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol CAS No. 25457-95-8](/img/structure/B186780.png)
2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Leucoberbelin Blue or LBB and is commonly used as a pH indicator in chemistry labs. Apart from its use as a pH indicator, LBB has also been studied for its potential applications in the field of medicine and biochemistry. In
科学的研究の応用
LBB has been studied for its potential applications in various fields, including medicine and biochemistry. In medicine, LBB has been used as a diagnostic tool for detecting the presence of cancer cells in the body. The pH-sensitive nature of LBB makes it an ideal candidate for detecting the acidic environment of cancer cells. LBB has also been studied for its potential applications in drug delivery systems. The pH-dependent solubility of LBB can be used to control the release of drugs in the body.
In biochemistry, LBB has been used as a pH indicator for studying enzyme kinetics and protein-protein interactions. LBB is also used as a staining agent for detecting proteins in polyacrylamide gels. The unique properties of LBB make it a versatile tool for studying various biochemical processes.
作用機序
The mechanism of action of LBB is based on its pH-sensitive nature. LBB exists in two forms, a yellow-colored form at neutral pH and a blue-colored form at acidic pH. The blue-colored form of LBB is formed due to the protonation of the amino group, which results in a shift in the absorption spectrum of LBB. The pH-dependent solubility of LBB can be used to control the release of drugs in the body.
Biochemical and Physiological Effects:
LBB has been shown to have minimal biochemical and physiological effects on the body. The compound is relatively non-toxic and has low cytotoxicity. However, further studies are required to determine the long-term effects of LBB on the body.
実験室実験の利点と制限
One of the main advantages of using LBB in lab experiments is its pH-sensitive nature. LBB can be used as a pH indicator for studying various biochemical processes. The compound is also relatively non-toxic and has low cytotoxicity, making it a safe tool for studying biological systems.
One of the main limitations of using LBB in lab experiments is its limited solubility in water. The compound is also sensitive to light and air, which can affect its stability and purity. The synthesis of LBB can also be challenging, requiring specialized equipment and expertise.
将来の方向性
There are several future directions for research on 2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol. One potential direction is the development of LBB-based drug delivery systems. The pH-dependent solubility of LBB can be used to control the release of drugs in the body, making it an ideal candidate for drug delivery applications.
Another potential direction is the study of LBB in cancer diagnosis and treatment. The pH-sensitive nature of LBB makes it an ideal candidate for detecting the acidic environment of cancer cells. LBB could be used as a diagnostic tool for detecting the presence of cancer cells in the body. The compound could also be used as a potential treatment for cancer by targeting the acidic environment of cancer cells.
Conclusion:
In conclusion, 2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol is a chemical compound with potential applications in various fields, including medicine and biochemistry. The compound's pH-sensitive nature makes it a versatile tool for studying various biochemical processes. Further research is required to determine the long-term effects of LBB on the body and to explore its potential applications in drug delivery and cancer diagnosis and treatment.
合成法
The synthesis method for 2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol involves the reaction between 4-chlorobenzaldehyde and 2-amino-2-methyl-1-propanol in the presence of an acid catalyst. The reaction results in the formation of LBB as a yellow powder. The yield and purity of the product can be improved by using different solvents, catalysts, and reaction conditions.
特性
CAS番号 |
25457-95-8 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,8-14)13-7-9-3-5-10(12)6-4-9/h3-7,14H,8H2,1-2H3 |
InChIキー |
NZAYXMRGZVTQMW-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)N=CC1=CC=C(C=C1)Cl |
正規SMILES |
CC(C)(CO)N=CC1=CC=C(C=C1)Cl |
その他のCAS番号 |
25457-95-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)




![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)







![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)